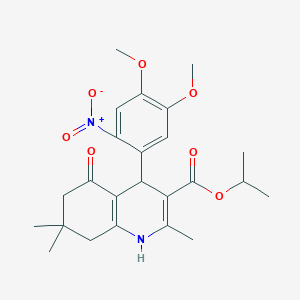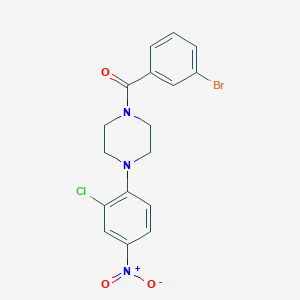
1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups attached to a phenyl ring, along with a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Bromination and chlorination are performed using bromine and chlorine gas or their respective halogenating agents.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the phenyl ring.
Coupling Reaction: The final step involves coupling the substituted phenyl rings through a carbonyl linkage, typically using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Amines: From the reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for designing drugs that target central nervous system receptors.
Medicine
Pharmacologically, compounds with similar structures are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of functional groups can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise functional group placement.
作用机制
The mechanism of action of 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological macromolecules, influencing their activity. The piperazine ring can mimic natural neurotransmitters, potentially modulating receptor activity.
相似化合物的比较
Similar Compounds
(3-Bromo-phenyl)-[4-(2-chloro-phenyl)-piperazin-1-yl]-methanone: Lacks the nitro group, which may reduce its reactivity in redox reactions.
(3-Chloro-phenyl)-[4-(2-bromo-4-nitro-phenyl)-piperazin-1-yl]-methanone: Similar structure but with different halogen placements, affecting its chemical behavior and biological activity.
(3-Nitro-phenyl)-[4-(2-chloro-4-bromo-phenyl)-piperazin-1-yl]-methanone: Contains both nitro and halogen groups but in different positions, influencing its overall properties.
Uniqueness
The unique combination of bromine, chlorine, and nitro groups in 1-(3-BROMOBENZOYL)-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE provides a distinct set of chemical and biological properties. This specific arrangement allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C17H15BrClN3O3 |
|---|---|
分子量 |
424.7g/mol |
IUPAC 名称 |
(3-bromophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-3-1-2-12(10-13)17(23)21-8-6-20(7-9-21)16-5-4-14(22(24)25)11-15(16)19/h1-5,10-11H,6-9H2 |
InChI 键 |
SZCWCXRKYQDQEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Br |
规范 SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


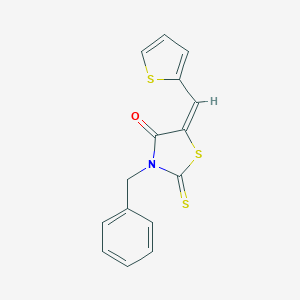
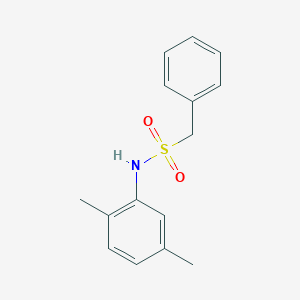
![3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)acrylamide](/img/structure/B405060.png)
![Ethyl 2-[(4-bromobenzoyl)amino]-4-methyl-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B405062.png)
![N'-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,2-diphenylethanimidamide](/img/structure/B405064.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide](/img/structure/B405066.png)
![8-bromo-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405069.png)
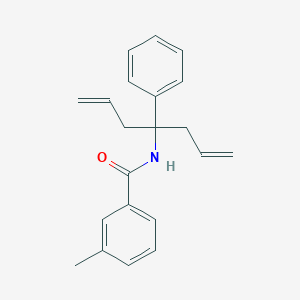
![4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B405071.png)
![8-bromo-1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405072.png)
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B405075.png)
![12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405077.png)
